2-Nitroaniline-4,6-D2
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Overview
Description
2-Nitroaniline-4,6-D2 is a deuterated derivative of 2-nitroaniline, an organic compound with the formula H2NC6H4NO2. This compound is characterized by the presence of a nitro group (—NO2) at the second position of the aniline ring, with deuterium atoms replacing hydrogen atoms at the 4 and 6 positions. Deuterium is a stable isotope of hydrogen, which makes this compound useful in various scientific research applications, particularly in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitroaniline-4,6-D2 can be synthesized through several methods. One common approach involves the reaction of 2-nitrochlorobenzene with ammonia, resulting in the formation of 2-nitroaniline. The deuterium atoms can then be introduced through a deuterium exchange reaction, where the hydrogen atoms at the 4 and 6 positions are replaced with deuterium .
Industrial Production Methods: The industrial production of 2-nitroaniline typically involves the nitration of aniline, followed by purification processes to isolate the desired isomer. For the deuterated version, additional steps are required to achieve the deuterium exchange, which may involve the use of deuterated solvents and catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Nitroaniline-4,6-D2 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group, forming 2,4,6-trideuterated o-phenylenediamine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Diazotization: The amino group can be converted to a diazonium salt, which can then undergo further reactions to form azo compounds.
Common Reagents and Conditions:
Reduction: Sodium borohydride or hydrazine hydrate in the presence of a catalyst.
Substitution: Various nucleophiles under acidic or basic conditions.
Diazotization: Sodium nitrite and hydrochloric acid at low temperatures.
Major Products:
Reduction: 2,4,6-Trideuterated o-phenylenediamine.
Substitution: Various substituted aniline derivatives.
Diazotization: Azo compounds.
Scientific Research Applications
2-Nitroaniline-4,6-D2 is widely used in scientific research due to its isotopic labeling properties. Some key applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of deuterated drugs.
Industry: Applied in the synthesis of deuterated materials and compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Nitroaniline-4,6-D2 primarily involves its reduction to o-phenylenediamine, which can then participate in various biochemical and chemical processes. The deuterium atoms provide stability and can influence the reaction kinetics and pathways, making it a valuable tool in mechanistic studies .
Comparison with Similar Compounds
2-Nitroaniline: The non-deuterated version with similar chemical properties but without the isotopic labeling.
3-Nitroaniline and 4-Nitroaniline: Isomers with the nitro group at different positions on the aniline ring.
Deuterated Aniline Derivatives: Other aniline compounds with deuterium atoms at various positions.
Uniqueness: 2-Nitroaniline-4,6-D2 is unique due to its specific isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can alter the physical and chemical properties, making it a valuable compound for studies requiring precise tracking and analysis .
Properties
CAS No. |
1276197-41-1 |
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Molecular Formula |
C6H6N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2,4-dideuterio-6-nitroaniline |
InChI |
InChI=1S/C6H6N2O2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H,7H2/i2D,3D |
InChI Key |
DPJCXCZTLWNFOH-PBNXXWCMSA-N |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1)[N+](=O)[O-])N)[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
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